molecular formula C11H14O2S B8499115 (Cyclopentanesulfonyl)benzene CAS No. 14633-46-6

(Cyclopentanesulfonyl)benzene

Cat. No.: B8499115
CAS No.: 14633-46-6
M. Wt: 210.29 g/mol
InChI Key: DZWZKYPGAIYJAU-UHFFFAOYSA-N
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Description

"(Cyclopentanesulfonyl)benzene" is a sulfonated aromatic compound characterized by a benzene ring substituted with a cyclopentanesulfonyl group (–SO₂–C₅H₉). This structure combines the aromatic stability of benzene with the steric and electronic effects of the cyclopentane-sulfonyl moiety. For example, cyclopentylalbendazole sulfone (synonym: methyl [5-(cyclopentylsulfonyl)-1H-benzimidazol-2-yl]carbamate) shares a cyclopentanesulfonyl group and is used as an analytical standard . This suggests that "this compound" may exhibit similar applications in pharmaceuticals or agrochemical research, leveraging its sulfonyl group’s polarity and cyclopentane’s conformational flexibility.

Properties

CAS No.

14633-46-6

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

cyclopentylsulfonylbenzene

InChI

InChI=1S/C11H14O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

DZWZKYPGAIYJAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares "(Cyclopentanesulfonyl)benzene" with structurally related sulfonated benzene derivatives and cyclopentane-containing compounds:

Compound CAS Number Structure Key Properties Applications References
This compound Not explicitly listed Benzene + cyclopentanesulfonyl High polarity due to sulfonyl group; moderate steric bulk from cyclopentane. Hypothetical: Drug intermediates, agrochemicals Inferred
Benzenesulfonic acid 98-11-3 Benzene + sulfonic acid (–SO₃H) Strong acidity, high water solubility. Detergents, catalysts
Toluenesulfonyl chloride 98-59-9 Toluene + sulfonyl chloride Reactive electrophile; used in sulfonamide synthesis. Pharmaceuticals, polymer crosslinking
Cyclopentylalbendazole sulfone 未提供 (see synonym) Benzimidazole + cyclopentanesulfonyl Anthelmintic activity; analytical standard. Veterinary pharmaceuticals
Penoxsulam 未提供 Benzene + trifluoromethyl sulfonamide Herbicidal activity; targets acetolactate synthase. Rice weed control

Key Differences and Implications

  • Polarity and Reactivity: Unlike benzenesulfonic acid (–SO₃H), the cyclopentanesulfonyl group in "this compound" lacks ionizable protons, reducing acidity but enhancing stability in organic solvents. This makes it more suitable for non-aqueous synthetic pathways .
  • Steric Effects : Cyclopentane’s five-membered ring imposes greater steric hindrance compared to linear alkyl chains (e.g., methyl or ethyl sulfonates). This may influence binding affinity in biological systems or regioselectivity in reactions .
  • Biological Activity: Cyclopentylalbendazole sulfone demonstrates that cyclopentanesulfonyl groups can enhance metabolic stability in pharmaceuticals. In contrast, penoxsulam’s trifluoromethyl sulfonamide group prioritizes herbicidal potency .

Thermodynamic and Spectroscopic Data (Inferred)

While direct data for "this compound" is unavailable, comparisons with analogous compounds suggest:

  • Boiling Point : Likely higher than toluene sulfonates (e.g., ~250–300°C) due to cyclopentane’s rigidity.
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor in water, similar to cyclopentylalbendazole sulfone .
  • NMR Signatures : Cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) would dominate, with sulfonyl groups causing deshielding effects .

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